Propanedioyl dichloride, dichloro-
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Overview
Description
Propanedioyl dichloride, dichloro- is a chemical compound with the molecular formula C3H2Cl2O2. This compound is a colorless liquid that is highly reactive and used primarily as an intermediate in organic synthesis .
Preparation Methods
Propanedioyl dichloride, dichloro- can be synthesized from malonic acid using thionyl chloride . The reaction involves the conversion of malonic acid to its acyl chloride derivative. The general reaction conditions include heating malonic acid with thionyl chloride, which results in the formation of propanedioyl dichloride, dichloro- and the release of sulfur dioxide and hydrogen chloride gases .
Chemical Reactions Analysis
Propanedioyl dichloride, dichloro- undergoes various chemical reactions, primarily nucleophilic substitution reactions due to its high reactivity towards nucleophiles . Common reagents used in these reactions include alcohols, amines, and water. The major products formed from these reactions are esters, amides, and carboxylic acids . For example, when reacted with an alcohol, it forms an ester, and when reacted with an amine, it forms an amide .
Scientific Research Applications
Propanedioyl dichloride, dichloro- is widely used in scientific research and industrial applications. In chemistry, it serves as a critical intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . In biology and medicine, it is used in the construction of complex molecular architectures and the development of new synthetic methodologies . Additionally, it is employed in the production of polymers and other materials used in various industrial applications .
Mechanism of Action
The mechanism of action of propanedioyl dichloride, dichloro- lies in its high reactivity towards nucleophilic substitution reactions . This reactivity allows it to form carbon-carbon bonds, making it an indispensable reagent in the synthesis of carboxylic acid derivatives, ketones, and aldehydes . The molecular targets and pathways involved in these reactions are primarily the nucleophilic sites on the reactant molecules .
Comparison with Similar Compounds
Propanedioyl dichloride, dichloro- is similar to other acyl chlorides, such as acetyl chloride and benzoyl chloride . its unique structure, with two acyl chloride groups, makes it particularly useful in the synthesis of cyclic compounds and complex molecular architectures . Other similar compounds include malonyl dichloride and malonic acid chloride .
Properties
CAS No. |
18342-54-6 |
---|---|
Molecular Formula |
C3Cl4O2 |
Molecular Weight |
209.8 g/mol |
IUPAC Name |
2,2-dichloropropanedioyl dichloride |
InChI |
InChI=1S/C3Cl4O2/c4-1(8)3(6,7)2(5)9 |
InChI Key |
CEVSTTYWNVHKBT-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(=O)Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
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